![molecular formula C14H18F2N2O3 B5822260 N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine, commonly known as DEBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DEBM is a potent inhibitor of protein kinase B (PKB) and has been studied extensively for its potential applications in treating various diseases.
Wirkmechanismus
DEBM inhibits N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to a cascade of events that ultimately result in apoptosis of cancer cells. Additionally, DEBM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
DEBM has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, DEBM has been shown to decrease glucose levels in diabetic mice, indicating its potential applications in treating diabetes. DEBM has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DEBM has several advantages as a research tool. It is a potent and specific inhibitor of N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine, making it an attractive target for drug development. Additionally, DEBM has been shown to have low toxicity in animal models, indicating its potential applications in human trials. However, DEBM has several limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on DEBM. One potential avenue is to study its potential applications in combination with other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of DEBM for various diseases. Finally, there is a need for more studies on the potential off-target effects of DEBM, as well as its long-term safety and efficacy in humans.
Conclusion
In conclusion, DEBM is a promising compound with potential applications in cancer treatment, diabetes, and neurodegenerative diseases. Its mechanism of action as a N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine inhibitor makes it an attractive target for drug development, and its low toxicity in animal models indicates its potential for human trials. Further research is needed to determine the optimal dosage and administration of DEBM, as well as its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of DEBM involves a series of chemical reactions, starting with the condensation of 4-(difluoromethoxy)-3-ethoxybenzaldehyde and 4-morpholinamine. The resulting product is then purified using chromatography techniques to obtain pure DEBM.
Wissenschaftliche Forschungsanwendungen
DEBM has been extensively studied for its potential applications in cancer treatment. N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine is a key signaling molecule that plays a crucial role in cell survival, proliferation, and growth. Overexpression of N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine is observed in many types of cancer, making it an attractive target for drug development. DEBM has been shown to inhibit N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine activity, leading to apoptosis (programmed cell death) of cancer cells. Additionally, DEBM has been studied for its potential applications in treating diabetes and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-2-20-13-9-11(3-4-12(13)21-14(15)16)10-17-18-5-7-19-8-6-18/h3-4,9-10,14H,2,5-8H2,1H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZVNGJLJUCXPD-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2CCOCC2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.